molecular formula C14H16N4O B2641588 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034396-78-4

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2641588
CAS No.: 2034396-78-4
M. Wt: 256.309
InChI Key: HJJIORDXNWROTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its urea core, which is substituted by a 2-(pyrimidin-5-yl)ethyl group and an o-tolyl (ortho-tolyl) ring. The molecule integrates a pyrimidine heterocycle, a fundamental structure in medicinal chemistry and biochemistry. Pyrimidine is a π-deficient aromatic heterocycle similar to pyridine and is a key constituent of vital nucleotides, including cytosine, thymine, and uracil, which form the building blocks of DNA and RNA . This widespread biological relevance makes pyrimidine derivatives a primary focus in pharmaceutical and agrochemical research. The specific structural features of this compound suggest its potential as a valuable intermediate or scaffold in drug discovery. Urea derivatives are known to exhibit a wide range of biological activities, often serving as inhibitors of enzymes or receptors. The presence of the pyrimidine ring, which can act as a bioisostere for phenyl or other heterocyclic rings, can fine-tune the molecule's electronic properties, binding affinity, and metabolic stability . Researchers can leverage this compound in developing novel therapeutic agents, exploring kinase inhibition, or as a molecular probe in biochemical assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with care in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-4-2-3-5-13(11)18-14(19)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJIORDXNWROTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine-5-carboxaldehyde, ethylamine, and o-tolyl isocyanate.

    Formation of Intermediate: Pyrimidine-5-carboxaldehyde is reacted with ethylamine under controlled conditions to form the intermediate 2-(pyrimidin-5-yl)ethylamine.

    Urea Formation: The intermediate is then reacted with o-tolyl isocyanate to form the final product, this compound. This step typically requires the use of a suitable solvent and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various urea derivatives, including 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea. A series of new urea derivatives were synthesized and tested against several bacterial strains, demonstrating promising results.

Case Study: Antibacterial Efficacy

A study evaluated the activity of several urea derivatives against Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition, particularly against Acinetobacter baumannii .

CompoundBacterial StrainInhibition (%)
This compoundAcinetobacter baumannii94.5%
Other Urea DerivativesVarious StrainsVariable

Molecular docking studies suggested that the binding interactions of these compounds with bacterial targets could elucidate their mechanisms of action, enhancing their potential as lead compounds for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The antiproliferative activities of various urea derivatives were assessed against multiple cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung adenocarcinoma).

Case Study: Antiproliferative Activity

In vitro studies showed that several urea derivatives displayed potent antiproliferative effects across different cancer cell lines. For instance, compounds similar to this compound were found to inhibit cell growth effectively, with IC50 values indicating their potency .

CompoundCell LineIC50 (µM)
This compoundHCT1160.52
Similar Urea DerivativesMCF-70.26
Similar Urea DerivativesU87 MG0.48
Similar Urea DerivativesA5490.49

These findings suggest that modifications in the urea structure can significantly influence anticancer activity, making this class of compounds a viable option for further development in cancer therapeutics .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies indicate that these compounds may act through inhibition of key signaling pathways involved in cell proliferation and survival, such as the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .

Future Research Directions

  • Structure-Activity Relationship Studies : Further investigation into how structural variations affect biological activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
  • Combination Therapies : Exploring synergistic effects with existing antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Molecular Weight* Primary Application
1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea Pyrimidin-5-yl (electron-deficient heterocycle), o-tolyl (steric hindrance) ~288.3† Research (hypothesized)
Fluazuron 4-Chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl, 2,6-difluorobenzoyl 506.7 Insecticide (veterinary)
Flubendiamide Trifluoromethyl, iodinated, and tert-butyl groups 681.9 Lepidopteran insecticide

*Molecular weights calculated from IUPAC names. †Estimated based on formula C₁₄H₁₆N₄O.

  • Pyrimidine vs. This may enhance binding to enzymes or receptors requiring polar interactions .

Hypothesized Bioactivity

  • Agrochemical Potential: Fluazuron and flubendiamide demonstrate that urea derivatives with halogenated or fluorinated groups are effective pesticides. The target compound’s pyrimidine moiety may confer activity against different pests or pathogens .
  • Medicinal Chemistry : Pyrimidine rings are common in kinase inhibitors (e.g., imatinib). The o-tolyl group’s steric effects might position this compound for targeting enzymes with deep hydrophobic pockets .

Physicochemical Properties

  • Solubility : The pyrimidine and o-tolyl groups likely reduce water solubility compared to more polar derivatives like fluazuron.
  • Stability : Urea derivatives are generally stable under physiological conditions, but the electron-deficient pyrimidine may increase susceptibility to nucleophilic attack.

Biological Activity

1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to an ethyl group and an o-tolyl urea moiety. The specific arrangement of the o-tolyl group is crucial as it influences both the chemical reactivity and biological activity of the compound. The presence of the pyrimidine ring contributes to its unique properties compared to other urea derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve binding to enzymes or receptors, which modulates their activity and leads to various biological effects. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that urea derivatives can inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. A related study demonstrated that certain urea derivatives achieved significant growth inhibition against Acinetobacter baumannii, highlighting the potential for this compound in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of similar compounds have been explored in various studies. For instance, pyrazolyl-ureas have demonstrated inhibitory effects on cancer cell migration and angiogenesis by targeting critical signaling pathways such as MAPK and PI3K . This suggests that this compound may also possess similar anticancer effects, although specific studies on this compound are still needed.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of urea derivatives. The position of substituents on the aromatic ring significantly impacts the compound's efficacy. For example, variations in substituent positions (ortho, meta, para) on the tolyl group can lead to different biological outcomes .

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerate against E. coliPotential (needs study)
1-(2-(Pyrimidin-5-yl)ethyl)-3-(p-tolyl)ureaStructureVariableSimilar potential
Pyrazolyl-UreasStructureStrong against S. aureusInhibits migration

Study on Antimicrobial Efficacy

A recent study evaluated a series of new urea derivatives for their antimicrobial properties. Compounds were tested against multiple bacterial strains, revealing that some derivatives exhibited over 90% growth inhibition against Acinetobacter baumannii. This highlights the potential for further exploration into similar structures like this compound for developing effective antimicrobial agents .

Study on Anticancer Effects

Another study focused on pyrazolyl ureas demonstrated their ability to inhibit cancer cell migration and angiogenesis through specific signaling pathways. This suggests a promising avenue for investigating the anticancer potential of this compound within similar frameworks .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamates. For this compound, a stepwise approach may include:

Pyrimidinyl ethylamine synthesis : React 5-bromopyrimidine with ethylenediamine under Pd-catalyzed cross-coupling conditions.

Urea formation : Treat the resulting amine with o-tolyl isocyanate in anhydrous THF at 0–5°C, followed by gradual warming to room temperature.
Optimization can leverage Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and stoichiometry. For example, a 2^3 factorial design can identify critical parameters affecting yield .
Example Table :

FactorRange TestedOptimal Condition
Temperature0–25°C10°C
SolventTHF vs. DCMTHF
Molar Ratio (amine:isocyanate)1:1 to 1:1.21:1.1

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC-MS : To assess purity (>95%) and confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • NMR (¹H/¹³C) : Verify substituent positions (e.g., pyrimidine C5 proton at δ ~8.9 ppm, o-tolyl methyl at δ ~2.3 ppm).
  • X-ray crystallography : For unambiguous confirmation of the urea linkage and spatial arrangement (if crystals are obtainable).
    Cross-referencing with host-guest chemistry (e.g., using phthalic acid differentiation methods as in ) can validate binding interactions indicative of structural correctness.

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

  • Methodological Answer : Begin with polarity-based screening:
  • Polar solvents : DMSO (for stock solutions), followed by dilution in PBS or cell culture media.
  • Less polar options : Ethanol/water mixtures (up to 10% ethanol).
    Use UV-Vis spectroscopy to quantify solubility limits. For example, prepare serial dilutions and measure absorbance at λ_max (~270 nm for pyrimidine moieties). If precipitation occurs, consider surfactants (e.g., Tween-80) or cyclodextrin encapsulation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs). For instance:
  • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Perform free-energy perturbation (FEP) simulations to estimate ΔΔG for substituent modifications.
    ICReDD’s framework (combining computation, informatics, and experiment ) can prioritize synthetic targets by correlating docking scores with experimental IC50 values.

Q. What strategies resolve contradictions in observed biological activity across assay platforms?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, redox environment). Address this by:

Meta-analysis : Compile data from diverse assays (e.g., cell-free vs. cell-based) and apply multivariate regression to identify confounding variables.

Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics independently of cellular signaling pathways.

Theoretical alignment : Reconcile discrepancies using kinetic models (e.g., Michaelis-Menten for enzyme inhibition) or systems biology approaches .

Q. How can researchers integrate high-throughput screening (HTS) with reaction path search algorithms for derivative synthesis?

  • Methodological Answer : Implement a feedback loop between HTS and computational pathfinding:

Use HTS to generate initial activity data for 100–500 derivatives.

Train a machine learning model (e.g., random forest) on structural features vs. activity.

Apply reaction path search algorithms (e.g., AFIR or GRRM) to explore energetically feasible routes for top candidates.
This approach minimizes trial-and-error synthesis, as demonstrated in reaction design frameworks .

Methodological Training and Best Practices

Q. What training is recommended for researchers new to urea-based compound development?

  • Methodological Answer : Enroll in courses covering:
  • Practical Training in Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416 ).
  • Workshops on statistical DOE (e.g., Minitab or JMP software for factorial designs).
  • Computational modules (e.g., Gaussian for DFT, PyMol for visualization).

Data Contradiction Analysis Example

Scenario : Conflicting IC50 values in enzyme vs. cell-based assays.

Assay TypeIC50 (µM)Conditions
Cell-free0.8 ± 0.1pH 7.4, 25°C
Cell-based5.2 ± 0.3Serum-containing media, 37°C
Resolution : Test the compound’s stability in serum (via LC-MS) and adjust for protein binding effects using Equilibrium Dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.